Bienvenue dans la boutique en ligne BenchChem!

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide

Hydrogen bonding logP structural bioisosterism

N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide (CAS 946383-26-2) is a synthetic, small-molecule sulfonamide with the molecular formula C18H30N2O3S and a molecular weight of 354.5 g/mol. It belongs to the broader class of piperidine sulfonamides, which are documented as orexin receptor antagonists and prokineticin receptor modulators in the patent literature.

Molecular Formula C18H30N2O3S
Molecular Weight 354.5 g/mol
CAS No. 946383-26-2
Cat. No. B6499285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide
CAS946383-26-2
Molecular FormulaC18H30N2O3S
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C
InChIInChI=1S/C18H30N2O3S/c1-4-13-23-17-5-7-18(8-6-17)24(21,22)19-14-16-9-11-20(12-10-16)15(2)3/h5-8,15-16,19H,4,9-14H2,1-3H3
InChIKeyXEUZDOGEDZBCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide (CAS 946383-26-2)


N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide (CAS 946383-26-2) is a synthetic, small-molecule sulfonamide with the molecular formula C18H30N2O3S and a molecular weight of 354.5 g/mol . It belongs to the broader class of piperidine sulfonamides, which are documented as orexin receptor antagonists and prokineticin receptor modulators in the patent literature [1][2]. The compound is primarily listed in chemical supplier catalogs as a research-grade intermediate, typically at ≥95% purity . Its biological annotation is sparse; no curated bioactivity data are available in ChEMBL or PubChem, and no peer-reviewed pharmacological studies specifically profiling this compound were identified in the public domain as of early 2025. This evidence guide therefore focuses on structural differentiation relative to the closest purchasable analogs and class-level inferences, while explicitly acknowledging the absence of direct comparative biological data.

Why Structural Analogs Cannot Substitute for N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide (CAS 946383-26-2)


Generic substitution within the piperidine sulfonamide class is unreliable because minor structural modifications at the sulfonamide aryl ring and the piperidine N-substituent profoundly alter hydrogen-bonding capacity, lipophilicity, and potential target engagement [1]. For example, replacing the 4-propoxy group with a 4-propyl group (CAS 946383-02-4) eliminates an ether oxygen that can function as a hydrogen-bond acceptor, potentially reducing affinity for biological targets that exploit this interaction . Similarly, replacing the phenyl ring with a thiophene (CAS 946291-62-9) alters the aromatic ring electronics and geometry, while introducing a methoxy-methyl substitution pattern (CAS 946291-56-1) modifies both steric and electronic properties . These structural differences imply that each analog may exhibit a distinct pharmacological profile, and direct experimental comparisons would be required to establish functional equivalence—no such data currently exist in the public domain for the target compound. Therefore, procurement decisions must be guided by the specific structural features of CAS 946383-26-2 rather than assumed class-level interchangeability.

Quantitative Differentiation Evidence for N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide (CAS 946383-26-2)


Hydrogen-Bond Acceptor Capacity Differentiates the Target Compound from the 4-Propyl Analog

The target compound features a 4-propoxy substituent (Ar-O-CH₂CH₂CH₃) that provides an ether oxygen capable of acting as a hydrogen-bond acceptor (HBA). In contrast, the closest purchasable analog CAS 946383-02-4 bears a 4-propyl group (Ar-CH₂CH₂CH₃) that lacks this HBA capacity . Calculated topological polar surface area (tPSA) for the target compound is 67.8 Ų versus 58.4 Ų for the propyl analog [1]. This ~9.4 Ų difference is attributable solely to the ether oxygen and may influence molecular recognition by biological targets such as orexin or prokineticin receptors, where sulfonamide oxygen atoms are known to participate in key hydrogen bonds [2][3].

Hydrogen bonding logP structural bioisosterism

Lipophilicity Shift Relative to Thiophene and Methoxy-Methyl Analogs

The predicted logP (XLogP3) of the target compound is approximately 3.8, reflecting the 4-propoxybenzene motif . This is significantly higher than the thiophene analog CAS 946291-62-9 (XLogP3 ≈ 2.5) and moderately higher than the methoxy-methyl analog CAS 946291-56-1 (XLogP3 ≈ 2.8) . The increased lipophilicity of the target compound may enhance passive membrane permeability, a critical parameter for assays requiring intracellular target access or blood-brain barrier penetration, as noted in the orexin receptor antagonist patent literature [1].

logP lipophilicity blood-brain barrier penetration

Molecular Weight Differentiation from Lighter and Heavier Analogs

The molecular weight (MW) of the target compound is 354.5 g/mol, positioning it between lighter analogs such as the thiophene derivative (MW 316.5 g/mol, CAS 946291-62-9) and heavier bioisosteres such as the 4-propylbenzene sulfonamide (MW 338.5 g/mol, CAS 946383-02-4) . The compound also falls within the typical MW range for CNS-active piperidine sulfonamides claimed in the orexin antagonist patent family [1]. While all analogs satisfy the Lipinski Rule of Five (MW < 500), the ~38 g/mol difference between the thiophene analog and the target compound represents a ~12% variation that can affect both physicochemical properties and synthetic tractability in medicinal chemistry campaigns.

molecular weight Lipinski Rule of Five drug-likeness

Absence of Curated Biological Activity Data Differentiates Procurement Risk from Well-Characterized PDE5 Inhibitors

Unlike clinically validated piperidine sulfonamides such as sildenafil (PDE5 IC50 = 3.5 nM) [1] or udenafil (PDE5 IC50 in the low nanomolar range) [2], the target compound has no curated IC50, Ki, or EC50 values in ChEMBL, BindingDB, or PubChem as of the search date. It is also not explicitly enumerated as a preferred compound in the exemplified patent disclosures for orexin receptor antagonists (US 8,202,888) or prokineticin receptor modulators (US 10,308,635) [3][4]. This data vacuum represents a procurement risk: the compound is a structurally plausible but biologically unvalidated chemical probe. Users seeking a tool compound with established target engagement should consider well-characterized alternatives; however, for exploratory SAR or library screening where the specific 4-propoxy/isopropyl-piperidine substitution pattern is required, the target compound remains one of the few commercially available options.

bioactivity annotation PDE5 orexin prokineticin

Recommended Application Scenarios for N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide (CAS 946383-26-2)


Exploratory SAR probing the 4-propoxy motif in piperidine sulfonamide scaffolds

The target compound is well-suited for medicinal chemistry teams exploring structure-activity relationships (SAR) around the 4-propoxybenzene substituent within piperidine sulfonamide chemotypes. Its unique propoxy group provides an additional hydrogen-bond acceptor compared to the 4-propyl analog (CAS 946383-02-4), enabling systematic probing of the contribution of ether oxygen-mediated interactions to target binding, as suggested by the hydrogen-bonding patterns described in the orexin receptor antagonist patent literature [1]. No direct biological data exist, so the compound is appropriate only for de novo screening campaigns where comparator data will be generated internally.

Lipophilicity-matched comparator in CNS-penetrant screening libraries

With a predicted logP of ~3.8, the target compound occupies a specific lipophilicity window that is distinct from its thiophene (XLogP3 ~2.5) and methoxy-methyl (XLogP3 ~2.8) analogs . This makes it a valuable addition to screening libraries designed to identify compounds with moderate-to-high passive membrane permeability, a prerequisite for CNS target engagement as emphasized in piperidine sulfonamide orexin receptor antagonist patents [1]. Importantly, the compound has not been experimentally validated for BBB penetration, so its use should be limited to in vitro permeability assays (e.g., PAMPA, Caco-2) until further data are generated.

Chemical probe for prokineticin or orexin receptor assay development (with appropriate controls)

The scaffold of the target compound falls within the generic Markush structures claimed in patents for both orexin receptor antagonists (US 8,202,888) and prokineticin receptor modulators (US 10,308,635) [1][2]. While the compound has not been specifically disclosed or biologically characterized, its procurement may be justified in the context of assay development or as a scaffold-hopping starting point for medicinal chemistry optimization. Researchers should include well-validated reference compounds (e.g., almorexant for orexin receptors) as positive controls and acknowledge that the target compound's activity at these receptors is entirely unproven.

Physicochemical reference standard for analytical method development

Given its well-defined molecular formula (C18H30N2O3S), molecular weight (354.5 g/mol), and commercial availability at ≥95% purity, the target compound can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR methods intended for the analysis of piperidine sulfonamide libraries. Its intermediate lipophilicity and distinct UV chromophore (4-propoxybenzene sulfonamide) facilitate chromatographic method optimization . This application does not require biological annotation and leverages the compound's defined chemical identity and purchasable purity.

Quote Request

Request a Quote for N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.